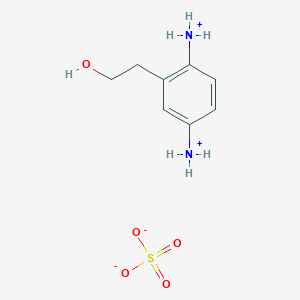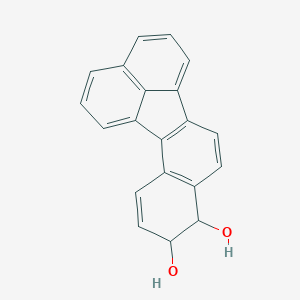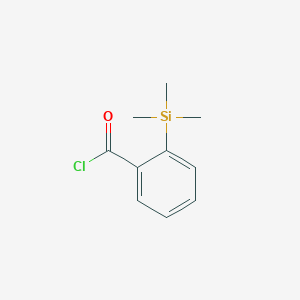![molecular formula C8H11NO3 B012873 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI) CAS No. 107690-56-2](/img/structure/B12873.png)
2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI) is a cyclic lactam compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
The mechanism of action of 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI) is not fully understood. However, it has been suggested that its biological activities may be due to its ability to inhibit various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI) has been found to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess antiviral activity against the hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI) in lab experiments is its ability to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. This makes it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI). One of the areas of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to investigate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of new synthetic methods for the preparation of this compound may lead to the discovery of more potent analogs with improved biological activities.
Méthodes De Synthèse
The synthesis of 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI) involves the reaction of 5-methyl-2-pyrrolidone with acetic anhydride and sodium acetate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reduced with sodium borohydride to obtain the final compound. This method has been reported to yield the compound in good to excellent yields and is considered to be a reliable method for synthesizing 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI).
Applications De Recherche Scientifique
2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties. It has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess antiviral activity against the hepatitis B virus.
Propriétés
Numéro CAS |
107690-56-2 |
|---|---|
Nom du produit |
2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI) |
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(3aR,6aR)-4-acetyl-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-2-one |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-3-2-7-6(9)4-8(11)12-7/h6-7H,2-4H2,1H3/t6-,7-/m1/s1 |
Clé InChI |
DPINUKLLDPDYJH-RNFRBKRXSA-N |
SMILES isomérique |
CC(=O)N1CC[C@@H]2[C@H]1CC(=O)O2 |
SMILES |
CC(=O)N1CCC2C1CC(=O)O2 |
SMILES canonique |
CC(=O)N1CCC2C1CC(=O)O2 |
Synonymes |
2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



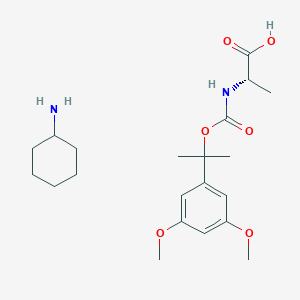
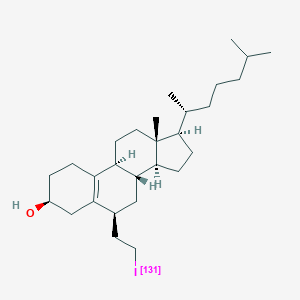
![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
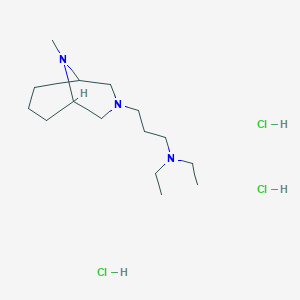
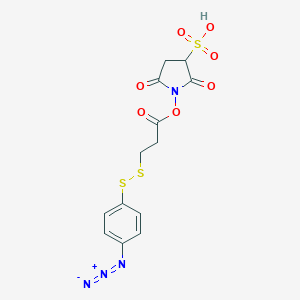
![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)
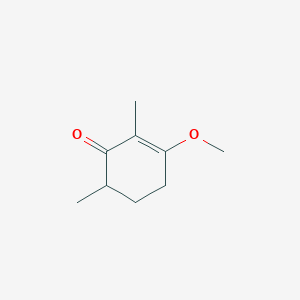
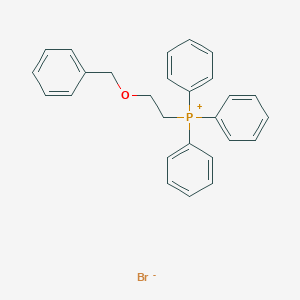
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
